molecular formula C18H21N B042399 Piperidine, 4-(diphenylmethyl)- CAS No. 19841-73-7

Piperidine, 4-(diphenylmethyl)-

Cat. No. B042399
CAS RN: 19841-73-7
M. Wt: 251.4 g/mol
InChI Key: LUYLEMZRJQTGPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of "Piperidine, 4-(diphenylmethyl)-" and its derivatives involves several methods. One approach involves the diphenylprolinol silyl ether mediated Michael reaction of aldehyde and nitroalkene, followed by a domino aza-Henry reaction/hemiaminalization reaction and a Lewis acid mediated allylation or cyanation reaction, resulting in highly substituted piperidines with excellent diastereo- and enantioselectivity (Urushima et al., 2010). Another method involves the synthesis of α,α-Diphenyl-4-piperidinemethanol, a key intermediate, from 4-piperidinecarboxylic acid through a series of reactions including esterification, benzylation, Grignard reaction, and de-benzylation, achieving an overall yield of 80.85% (Sun Dong-dong, 2011).

Molecular Structure Analysis

Molecular structure analysis reveals insights into the conformation and geometrical arrangement of atoms within "Piperidine, 4-(diphenylmethyl)-" compounds. For instance, X-ray crystallographic studies of various derivatives have shown that the piperidine ring often adopts a chair conformation, which is crucial for understanding the compound's reactivity and interaction with other molecules (Benakaprasad et al., 2007).

Chemical Reactions and Properties

"Piperidine, 4-(diphenylmethyl)-" and its derivatives participate in various chemical reactions, underpinning their utility in medicinal chemistry and materials science. For instance, their involvement in 1,3-dipolar cycloadditions to generate spiro-piperidin-4-ones highlights their versatility in synthesizing complex molecules with potential biological activity (Kumar et al., 2008).

Physical Properties Analysis

The physical properties of "Piperidine, 4-(diphenylmethyl)-" compounds, such as solubility, melting point, and boiling point, are critical for their application in different research fields. These properties are influenced by the molecular structure and substituents on the piperidine ring.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with acids and bases, and participation in chemical reactions, define the scope of applications for "Piperidine, 4-(diphenylmethyl)-" compounds. Their ability to form coordination polymers with d10 configuration divalent metal diphenates, for example, showcases their potential in creating materials with unique luminescent properties (Farnum et al., 2011).

Scientific Research Applications

  • Calcium Channel Blockers and Antihypertensive Agents : Shanklin et al. (1991) discovered that certain derivatives of 4-(diphenylmethyl)piperidine show potential as calcium-channel blockers and antihypertensive agents, particularly when fluorinated. These compounds were found to be effective in controlling blood pressure (Shanklin, Johnson, Proakis, & Barrett, 1991).

  • Corrosion Inhibition : Xavier and Nallaiyan (2011) identified that piperidine derivatives effectively inhibit corrosion of brass in natural seawater, acting on both anodic and cathodic processes (Xavier & Nallaiyan, 2011).

  • Antimicrobial Activity : Ovonramwen, Owolabi, and Oviawe (2019) synthesized a compound with piperidine which exhibited moderate antimicrobial activity against various bacteria and yeasts (Ovonramwen, Owolabi, & Oviawe, 2019).

  • Copper Corrosion Inhibition : Sankarapapavinasam, Pushpanaden, and Ahmed (1991) reported that piperidine and its derivatives, including piperidones and tetrahydrothiopyrones, inhibit copper corrosion in acidic environments (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

  • Antiallergenic and Antiasthmatic Agents : Zhang et al. (1995) found that certain chromone derivatives of piperidine exhibit strong antihistaminic activity and inhibit leukotriene D4, suggesting potential in treating allergies and asthma without sedative effects (Zhang, Wada, Sato, & Timmerman, 1995).

  • Antioxidants and Anticholinesterase Agents : Karaman et al. (2016) synthesized sulfonyl hydrazones with piperidine derivatives that displayed potential as antioxidants and anticholinesterase agents (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-Iyidoğan, & Öztürk, 2016).

  • Herbicidal, Fungicidal, and Anticancer Potential : Mubarak (2017) synthesized a compound showing potential as a biologically active herbicidal, fungicidal, and anticancer agent (Mubarak, 2017).

  • Hypotensive Properties : Meguro et al. (1985) identified new dihydropyridine derivatives with a diphenylmethyl moiety that showed potent and long-lasting hypotensive effects in hypertensive rats (Meguro, Aizawa, Sohda, Kawamatsu, & Nagaoka, 1985).

Future Directions

Piperidine derivatives, including “Piperidine, 4-(diphenylmethyl)-”, continue to be an area of active research, particularly in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-benzhydrylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17-19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYLEMZRJQTGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066539
Record name Piperidine, 4-(diphenylmethyl)-
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Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 4-(diphenylmethyl)-

CAS RN

19841-73-7
Record name 4-Benzhydrylpiperidine
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Record name 4-Diphenylmethylpiperidine
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Record name 4-Diphenylmethylpiperidine
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Record name Piperidine, 4-(diphenylmethyl)-
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Record name Piperidine, 4-(diphenylmethyl)-
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Record name 4-(diphenylmethyl)piperidine
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Record name 4-DIPHENYLMETHYLPIPERIDINE
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Kowalczyk, K Sałat, GC Hoefner, M Mucha… - European Journal of …, 2014 - Elsevier
Six series of 2-substituted 4-aminobutanamide derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins mGAT1−4 stably expressed in HEK-293 cell …
Number of citations: 18 www.sciencedirect.com
K Łątka, J Jończyk, M Bajda - International journal of biological …, 2020 - Elsevier
γ-Aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the nervous system. It plays a crucial role in many physiological processes. Upon release from the presynaptic …
Number of citations: 24 www.sciencedirect.com

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